

An In-depth Technical Guide to the Thermodynamic Properties of Hydrogen Selenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen selenide*

Cat. No.: *B1207545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **hydrogen selenide** (H_2Se). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this essential selenium compound. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its central role in biological pathways.

Core Thermodynamic Properties of Hydrogen Selenide

Hydrogen selenide is a colorless, flammable gas at standard conditions and is the most toxic selenium compound.^[1] A thorough understanding of its thermodynamic properties is crucial for its safe handling and for predicting its behavior in chemical and biological systems.

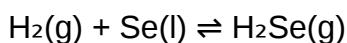
Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of **hydrogen selenide**.

Table 1: Standard Thermodynamic Properties of **Hydrogen Selenide** (H_2Se)

Property	Value	Units	Conditions	Reference(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	+29.00 ± 2.00	kJ/mol	298.15 K	[2]
	+9174 ± 107	cal/mol	298.15 K	[3]
	+85.7	kJ/mol	25 °C	[4]
Standard Molar Entropy (S°)	218.8 (g)	J/(mol·K)	298.15 K	[5]
	219.00 ± 0.10	J/(mol·K)	298.15 K	[2]
Molar Heat Capacity at Constant Pressure (Cp)	34.6 (g)	J/(mol·K)	298.15 K	[5]
	34.70 ± 0.10	J/(mol·K)	298.15 K	[2]
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	+5132	cal/mol	298.15 K	[3]

Table 2: Other Physical and Thermodynamic Properties of **Hydrogen Selenide**


Property	Value	Units	Conditions	Reference(s)
Molar Mass	80.976	g/mol		[5]
Melting Point	-65.7	°C		[5]
Boiling Point	-41.3	°C		[5]
Molar Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	2.515	kJ/mol		[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	19.9	kJ/mol		[5]
	19.7	kJ/mol	at -41.25 °C	[4]
Critical Temperature	141	°C		[5]
Acidity (p $K_{\text{a}1}$)	3.89			[1]
Acidity (p $K_{\text{a}2}$)	11			[1]

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of **hydrogen selenide**, particularly its enthalpy of formation, have been determined experimentally through various methods. One notable method is the transpiration method, which was used to measure the equilibrium between liquid selenium, hydrogen gas, and **hydrogen selenide** gas at elevated temperatures.

Experimental Protocol: The Transpiration Method

This method was employed to determine the equilibrium constant for the reaction:

The experimental setup and procedure are detailed below.[3][6]

Objective: To measure the equilibrium constant (K) for the formation of **hydrogen selenide** from hydrogen and liquid selenium over a range of temperatures (525–625 °C).

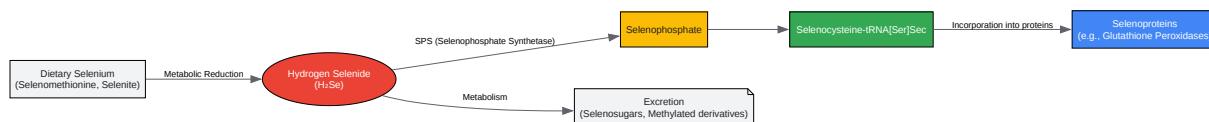
Apparatus:

- A tube furnace with precise temperature control.
- A system for delivering a controlled flow of hydrogen gas.
- A reaction vessel containing liquid selenium.
- A scrubbing system to capture the exiting **hydrogen selenide**.
- A wet-test meter to measure the volume of residual hydrogen.

Procedure:

- A known quantity of high-purity selenium is placed in the reaction vessel within the tube furnace.
- The furnace is heated to the desired reaction temperature (e.g., 600 °C), and the system is purged with an inert gas like argon.
- A controlled flow of hydrogen gas is then passed through the molten selenium. The flow rate is varied to ensure that equilibrium is achieved.
- The gas mixture exiting the furnace, containing unreacted hydrogen and the product **hydrogen selenide**, is passed through a scrubbing solution (e.g., an oxidizing agent) that selectively absorbs the H₂Se.
- The amount of selenium absorbed in the scrubber is determined gravimetrically by precipitating it as elemental selenium.
- The volume of the unreacted hydrogen gas passing through the system is measured using a wet-test meter.
- From the mass of selenium collected and the volume of hydrogen passed, the molar flow rates of H₂Se and H₂ are calculated.

- The equilibrium constant (K) is then determined from the partial pressures of the gases, which are derived from their molar flow rates.
- This procedure is repeated at various temperatures to establish the temperature dependence of the equilibrium constant.


Data Analysis: The thermodynamic properties, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation, are then calculated from the temperature dependence of the equilibrium constant using the van 't Hoff equation and other thermodynamic relationships.

Biological Significance and Signaling Pathways

Hydrogen selenide is increasingly recognized for its significant biological roles. It is considered a potential fourth gasotransmitter, alongside nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S).[3][6][5] H₂Se is a central intermediate in the metabolism of dietary selenium, leading to the synthesis of essential selenoproteins.[2][4]

Dietary selenium, primarily in the form of selenomethionine (SeM) and selenite (SeO₃²⁻), is converted in the body to **hydrogen selenide**.[4] This conversion is a critical step for the subsequent incorporation of selenium into selenoproteins, which play vital roles in redox homeostasis and antioxidant defense.[6][5] The primary productive use of H₂Se in biological systems is in the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, via the intermediate selenophosphate.[4]

Below is a diagram illustrating the central role of **hydrogen selenide** in the metabolic pathway of dietary selenium compounds.

[Click to download full resolution via product page](#)

Metabolic pathway of dietary selenium to selenoproteins.

Laboratory Synthesis of Hydrogen Selenide

For research purposes, particularly in biological studies, several laboratory-scale methods for the synthesis of **hydrogen selenide** have been reported. These methods are crucial for generating H₂Se *in situ* for experimental applications.

Experimental Protocol: Synthesis from Aluminum Selenide

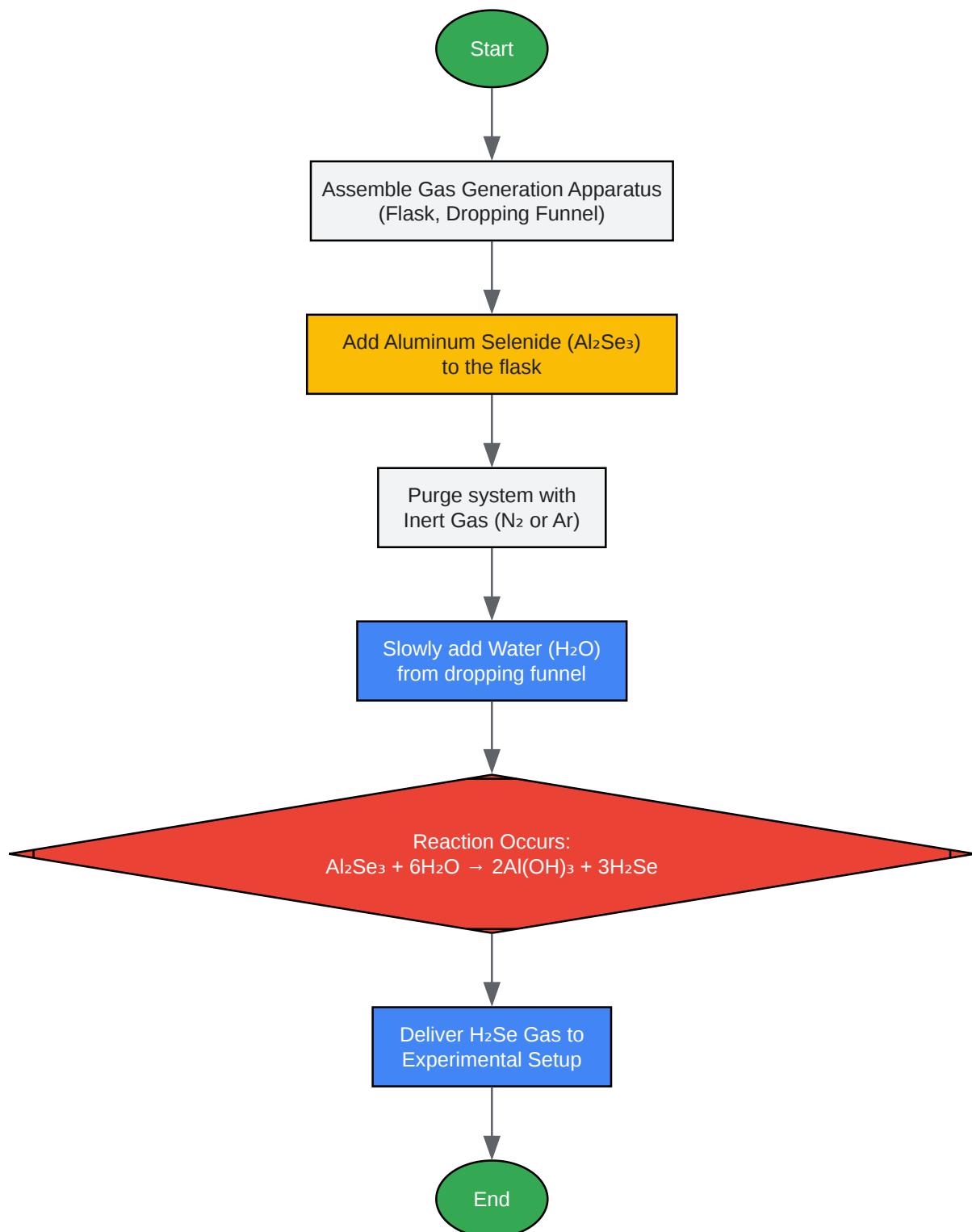
One common laboratory method involves the hydrolysis of aluminum selenide (Al₂Se₃).^[7]

Objective: To generate **hydrogen selenide** gas for immediate use in an experimental setup.

Materials:

- Aluminum selenide (Al₂Se₃) chunks or powder.
- Deionized water.
- A gas generation flask (e.g., a two-neck round-bottom flask).
- A dropping funnel.
- A gas delivery tube.
- An inert atmosphere (e.g., nitrogen or argon).

Procedure:


- Place a small amount of aluminum selenide in the gas generation flask.
- Assemble the apparatus, with the dropping funnel containing deionized water fitted to one neck of the flask and the gas delivery tube to the other.
- Purge the entire system with an inert gas to remove any oxygen, as H₂Se is readily oxidized.

- Slowly add water from the dropping funnel onto the aluminum selenide. The reaction will begin immediately, producing **hydrogen selenide** gas and aluminum hydroxide.
 - Reaction: $\text{Al}_2\text{Se}_3(\text{s}) + 6\text{H}_2\text{O}(\text{l}) \rightarrow 2\text{Al}(\text{OH})_3(\text{s}) + 3\text{H}_2\text{Se}(\text{g})$
- The generated H_2Se gas is then passed through the gas delivery tube to the desired experimental setup.
- The rate of gas generation can be controlled by adjusting the rate of water addition.

Safety Precautions:

- This procedure must be conducted in a well-ventilated fume hood due to the extreme toxicity of **hydrogen selenide**.
- Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
- A detection system for **hydrogen selenide** is highly recommended.

The following diagram illustrates the experimental workflow for the laboratory synthesis of **hydrogen selenide**.

[Click to download full resolution via product page](#)Workflow for laboratory synthesis of H₂Se.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Pharmacology and Therapeutic Utility of Sodium Hydroxelenide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct hydrogen selenide (H₂Se) release from activatable selenocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Chemistry of Hydrogen Selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium and hydrogen selenide: essential micronutrient and the fourth gasotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen selenide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Hydrogen Selenide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207545#thermodynamic-properties-of-hydrogen-selenide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com